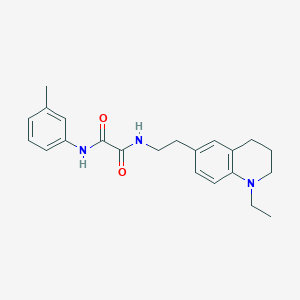

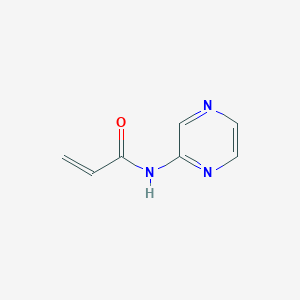

N-pyrazin-2-ylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-pyrazin-2-ylprop-2-enamide”, also known as pyrazinamide propenamide or 2-propenamide, is a synthetic organic compound. It reacts with ethylene to form a fluorescent copolymer, which is activated by radiation and has a high quantum yield of fluorescence . This makes it useful for the detection of ethylene in the environment .

Synthesis Analysis

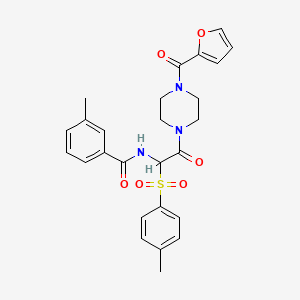

The synthesis of this compound and its derivatives involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The reaction conditions for the formation of N-(pyridin-2-yl)amides were mild and metal-free .Molecular Structure Analysis

The molecular formula of this compound is C7H7N3O. Its molecular weight is 149.153. The structure of similar compounds has been determined by X-ray diffraction .Chemical Reactions Analysis

This compound is a synthetic compound that reacts with ethylene to form a fluorescent copolymer . It is activated by radiation and has a high quantum yield of fluorescence .Physical And Chemical Properties Analysis

The molecular formula of this compound is C7H7N3O. Its molecular weight is 149.153.Wissenschaftliche Forschungsanwendungen

Pyrazinamide's Role in Tuberculosis Treatment

N-pyrazin-2-ylprop-2-enamide, commonly known as pyrazinamide, is a critical drug used in the first-line treatment of tuberculosis (TB). Its unique ability to shorten the duration of TB chemotherapy is attributed to its action against persister bacteria, particularly in Mycobacterium tuberculosis. Pyrazinamide is converted intracellularly to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase. This conversion is crucial for its bactericidal activity. Recent studies have unveiled that pyrazinoic acid targets the ribosomal protein S1 (RpsA) in Mycobacterium tuberculosis, inhibiting the process of trans-translation essential for freeing scarce ribosomes in non-replicating organisms. This mechanism may explain pyrazinamide's efficacy in eradicating persisting TB organisms (Shi et al., 2011).

Mechanism of Action and Resistance

Pyrazinamide's mechanism of action involves disrupting membrane energetics and inhibiting membrane transport function in Mycobacterium tuberculosis. It is particularly active against old, non-replicating bacilli, correlating with its ability to disturb the membrane potential and disrupt membrane potential through its active moiety, pyrazinoic acid, in acid pH. Inhibitors of membrane energetics have been shown to increase pyrazinamide's antituberculous activity, providing insights into its mode of action and potential avenues for designing new drugs that could shorten TB therapy further (Zhang et al., 2003).

Additionally, resistance to pyrazinamide has been linked to mutations in the pncA gene, which encodes pyrazinamidase, the enzyme responsible for converting pyrazinamide to its active form, pyrazinoic acid. This finding underscores the importance of the pncA gene in pyrazinamide's mechanism of action and resistance, suggesting that mutations in this gene are a significant cause of pyrazinamide resistance in clinical isolates of Mycobacterium tuberculosis. Understanding these resistance mechanisms is crucial for developing strategies to overcome resistance and improve TB treatment outcomes (Allana et al., 2017).

New Targets and Resistance Mechanisms

Recent research has identified additional targets and mechanisms of pyrazinamide resistance. For instance, mutations in the aspartate decarboxylase (PanD) gene, involved in the synthesis of β-alanine—a precursor for pantothenate and co-enzyme A biosynthesis—have been associated with pyrazinamide resistance. This discovery opens new avenues for understanding pyrazinamide's action and resistance mechanisms, potentially leading to the development of novel therapeutic strategies for TB treatment (Shi et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

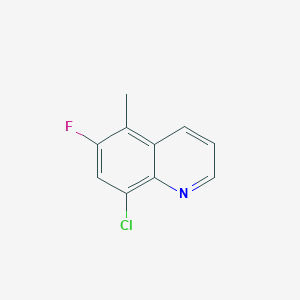

Related compounds such as n-(pyridin-2-yl)amides have been associated with significant biological and therapeutic value

Mode of Action

It is known that n-(pyridin-2-yl)amides, a related compound, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-pyrazin-2-ylprop-2-enamide may interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds such as n-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that this compound may affect similar biochemical pathways.

Result of Action

Related compounds such as n-(pyridin-2-yl)amides have been associated with varied medicinal applications . This suggests that this compound may have similar effects.

Action Environment

It is known that the synthesis of related compounds such as n-(pyridin-2-yl)amides can be influenced by different reaction conditions . This suggests that environmental factors may similarly influence the action of this compound.

Eigenschaften

IUPAC Name |

N-pyrazin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-7(11)10-6-5-8-3-4-9-6/h2-5H,1H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPZITFKJCNPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)

![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)